
Balsalazide disodium dihydrate
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 | |
Record name | Balsalazide disodium [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BALSALAZIDE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Beschreibung
Balsalazide disodium dihydrate (C₁₇H₁₇N₃Na₂O₈·2H₂O, MW 437.31) is a colon-specific prodrug of 5-aminosalicylic acid (5-ASA), designed to treat ulcerative colitis (UC) and related inflammatory bowel diseases. It is enzymatically cleaved by bacterial azoreductases in the colon to release 5-ASA, which exerts anti-inflammatory effects by modulating IL-6/STAT3 signaling pathways and suppressing colitis-associated carcinogenesis .
Vorbereitungsmethoden
Chemical and Pharmacological Background
Balsalazide disodium dihydrate (C₁₇H₁₃N₃O₆Na₂·2H₂O) is an azo-linked prodrug designed to deliver mesalamine to the colon via bacterial azoreduction. The compound’s structure comprises a mesalamine moiety connected to an inert 4-aminobenzoyl-β-alanine carrier through an azo bond. This bond remains intact until colonic bacteria cleave it, releasing therapeutic mesalamine. The synthesis of this molecule requires precise control over diazonium salt formation and coupling reactions, as detailed in the following sections.
Synthetic Routes to this compound
Detailed Stepwise Preparation Methods
Sulfonation of N-(4-Aminobenzoyl)-β-Alanine
The starting material, N-(4-aminobenzoyl)-β-alanine, is suspended in water and treated with methanesulfonic acid (2:1 to 3.5:1 molar ratio) to form the sulfonate salt. This step protonates the aromatic amine, enhancing solubility and stabilizing the intermediate for subsequent reactions. A representative batch uses:
- N-(4-Aminobenzoyl)-β-alanine : 120 g
- Methanesulfonic acid : 177.5 g
- Water : 1,560 g
The mixture is stirred until a clear solution forms, typically at 0–5°C.
Diazotization with Sodium Nitrite
The sulfonate salt is reacted with aqueous sodium nitrite (1:1 molar ratio) at 0–12°C to generate the diazonium intermediate. Low temperatures are critical to prevent decomposition of the thermally unstable diazonium species. In continuous processes, a dual-head pump delivers the sulfonate and nitrite solutions to a flow reactor at controlled rates (13.9 g/min and 2.1 g/min, respectively), achieving a residence time of 9.4 minutes and a 93% yield.
Azo Coupling with Disodium Salicylate
The diazonium solution is quenched into an ice-cold solution of disodium salicylate, facilitating coupling to form the azo bond. A typical quenching solution contains:
- Salicylic acid : 139.3 g
- Sodium carbonate : 106.9 g
- Sodium hydroxide : 80 g
- Water : 900 g
The reaction proceeds at 7–12°C, followed by heating to 60–65°C to ensure completion.
Acidification and Isolation
The coupled product is acidified to pH 4.0–4.5 using hydrochloric acid, precipitating balsalazide free acid. Filtration and washing with water yield a crude product, which is further purified via recrystallization.
Disodium Salt Formation
The free acid is dissolved in aqueous sodium hydroxide and crystallized from a mixture of n-propanol and methanol, yielding the disodium salt dihydrate with 85% efficiency.
Batch vs. Continuous Process Optimization
Batch Process Characteristics
Traditional batch synthesis involves sequential additions in stirred-tank reactors. While effective, this method risks diazonium intermediate decomposition due to prolonged exposure to elevated temperatures. A representative batch process achieves a 90% yield of balsalazide free acid.
Continuous Flow Reactor Advantages
The patented continuous process (Fig. 4 in source 1) minimizes hazards by reducing the volume of unstable intermediates. Key parameters include:
Parameter | Batch Process | Continuous Process |
---|---|---|
Temperature Range | 0–12°C | 0–12°C |
Residence Time | 30–60 min | 9.4 min |
Diazonium Yield | 90% | 93% |
Equipment | Stirred Tank | Flow Reactor |
The continuous method’s shorter residence time and precise temperature control enhance safety and scalability.
Critical Process Parameters and Yield Optimization
Temperature Control
Diazonium stability is temperature-dependent. At 10°C, the decomposition rate is negligible, but it increases exponentially above 15°C (Fig. 1 in source 1). Maintaining temperatures below 12°C is essential to prevent nitrogen gas evolution and side reactions.
Stoichiometric Ratios
Analytical Characterization
While the provided sources lack full spectroscopic data, the patent confirms product identity via:
Industrial Applications and Scalability
The continuous process is favored for large-scale production due to its:
- Safety : Reduced diazonium accumulation.
- Efficiency : Higher throughput and yield.
- Cost-Effectiveness : Lower solvent and energy consumption.
Analyse Chemischer Reaktionen
Mechanism of Action
Balsalazide disodium acts as a prodrug that remains intact until reaching the colon, where bacterial azoreductases cleave the molecule .
Key Reaction :
-
Active Metabolite : 5-ASA exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reactive oxygen species .
-
Carrier Moiety : 4-Aminobenzoyl-β-alanine is minimally absorbed and inert .
Pharmacokinetics
The pharmacokinetic profile of balsalazide disodium is characterized by low systemic absorption and colonic targeting .
Table 1: Pharmacokinetic Parameters (Mean ± SD)
Key Observations :
-
Minimal Absorption : Systemic exposure to balsalazide and its metabolites is low due to targeted colonic delivery .
-
Food Effect : Fed conditions delay absorption (Tmax prolonged) but do not significantly alter therapeutic efficacy .
Stability and Hazards
-
Stability : Stable under recommended storage conditions (room temperature) .
-
Hazardous Decomposition : Produces CO, CO₂, and NOx under extreme conditions .
-
Incompatibilities : Avoid strong acids and oxidizing agents .
Analytical Data
The chemical structure and spectroscopic properties are critical for quality control:
Wissenschaftliche Forschungsanwendungen
Balsalazide disodium dihydrate is a locally acting aminosalicylate used to treat mildly to moderately active ulcerative colitis in adults and children 5 years of age and older . It is sold under the brand names Giazo, Colazal (in the US), and Colazide (in the UK) . Balsalazide belongs to the aminosalicylates class of drugs and functions by reducing swelling in the colon, thereby alleviating ulcerative colitis symptoms like diarrhea, rectal bleeding, and stomach pain .
Adult Studies
Two randomized, double-blind studies were conducted on adults with active mild-to-moderate ulcerative colitis . In the first trial, 103 patients with sigmoidoscopy findings of friable or spontaneously bleeding mucosa were treated with either 6.75 g/day or 2.25 g/day of balsalazide. The primary efficacy endpoint was a reduction in rectal bleeding and improvement in at least one other symptom such as stool frequency, patient functional assessment, abdominal pain, sigmoidoscopic grade, and physician’s global assessment. Results showed a statistically significant difference between the high and low doses of balsalazide . A second study conducted in Europe, confirmed these findings of symptomatic improvement .
Pediatric Studies
In a clinical trial, 68 pediatric patients (ages 5 to 17) with mildly to moderately active ulcerative colitis were given either 6.75 g/day or 2.25 g/day of balsalazide disodium. The primary endpoint was the proportion of subjects with clinical improvement, defined as a reduction of at least 3 points in the Modified Sutherland Ulcerative Colitis Activity Index (MUCAI) from baseline to 8 weeks. Clinical improvement was seen in 15 (45%) patients in the 6.75 g/day group and 13 (37%) patients in the 2.25 g/day group. In both groups, patients with higher MUCAI total scores at baseline were likely to experience greater improvement .
Adverse Reactions
The most frequently reported adverse reactions in pediatric patients were headache (15%), upper abdominal pain (13%), abdominal pain (12%), vomiting (10%), diarrhea (9%), ulcerative colitis (6%), nasopharyngitis (6%), and pyrexia (6%) .
Table 2: Treatment-Emergent Adverse Reactions Reported by ≥3% of Patients in Either Treatment Group in a Controlled Study of 68 Pediatric Patients
Adverse Reaction | Balsalazide Disodium 6.75 g/day (N=33) | Balsalazide Disodium 2.25 g/day (N=35) |
---|---|---|
Headache | 5 (15%) | 0 |
Abdominal pain upper | 4 (13%) | 0 |
Abdominal pain | 2 (6%) | 4 (12%) |
Vomiting | 1 (3%) | 3 (9%) |
Diarrhea | 3 (9%) | 0 |
Colitis ulcerative | 2 (6%) | 0 |
Nasopharyngitis | 0 | 2 (6%) |
Pyrexia | 1 (3%) | 1 (3%) |
Pharmacokinetics
Balsalazide disodium has relatively low systemic exposure because of minimal absorption of balsalazide disodium and its metabolites . Data indicates that under fed conditions (high-fat meal), both Cmax and AUClast were lower, while Tmax was markedly prolonged compared to fasted conditions. Dosing balsalazide disodium as a sprinkle or capsule provides highly variable but relatively similar mean pharmacokinetic parameter values .
Following single-dose administration of 2.25 g balsalazide under fasting conditions, mean urinary recovery of balsalazide, 5-ASA, and N-Ac-5-ASA was 0.2%, 0.22%, and 10.2%, respectively .
Tmax values under different conditions
Fasting | Fed with High-Fat Meal | Sprinkled on Applesauce | |
---|---|---|---|
Balsalazide | 0.8 ± 0.85 | 1.2 ± 1.11 | 1.6 ± 0.44 |
5-ASA | 8.2 ± 1.98 | 22 ± 8.23 | 8.7 ± 1.99 |
N-Ac-5-ASA | 9.9 ± 2.49 | 20.2 ± 8.94 | 10.8 ± 5.39 |
Wirkmechanismus
Balsalazide disodium dihydrate is a prodrug that is enzymatically cleaved in the colon to release mesalazine (5-aminosalicylic acid). Mesalazine exerts its anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. It also modulates the immune response by affecting cytokine production and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Key Properties :
Clinical Use :
- Approved under proprietary names Colazal and Colazide .
- Dosage: 6.75 g/day of balsalazide disodium delivers 2.4 g of active 5-ASA .
Comparison with Similar Compounds
Balsalazide disodium dihydrate belongs to the 5-ASA prodrug class. Below is a detailed comparison with structurally and functionally related compounds:
Sulfasalazine
Mesalamine (5-ASA)
Other NSAIDs (e.g., Bromfenac Sodium, Fenoprofen Calcium)
Research Findings and Advantages
- Targeted Delivery : Balsalazide’s azo-bond cleavage ensures >99% drug release in the colon, reducing systemic exposure and toxicity .
- Anti-Carcinogenic Activity: Suppresses IL-6/STAT3-driven dysplasia in chronic colitis models, a unique feature absent in older 5-ASA analogs .
- Synthesis Innovation: Ipca Laboratories’ patented process uses cost-effective raw materials, enhancing commercial viability .
Biologische Aktivität
Balsalazide disodium dihydrate is a prodrug primarily used in the treatment of mildly to moderately active ulcerative colitis (UC). Its biological activity is closely linked to its conversion into mesalamine (5-aminosalicylic acid) in the colon, which exerts anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Balsalazide disodium is delivered intact to the colon, where it undergoes bacterial azoreduction to release mesalamine and 4-aminobenzoyl-β-alanine. The mechanism by which mesalamine exerts its therapeutic effects is not fully understood; however, it is believed to inhibit the production of inflammatory mediators such as leukotrienes and prostaglandins in the colonic mucosa, thereby reducing inflammation associated with UC .
Pharmacokinetics
The pharmacokinetic profile of balsalazide disodium shows that it has minimal systemic absorption, with over 99% of its active metabolite delivered to the colon. Key pharmacokinetic parameters are summarized in Table 1:
Parameter | Value (Mean ± SD) |
---|---|
Cmax (5-ASA) | 8.2 ± 1.98 μg/mL |
AUC (5-ASA) | 22.0 ± 8.23 μg·hr/mL |
Tmax (5-ASA) | 8.7 ± 1.99 hr |
Urinary Recovery (5-ASA) | 0.22% |
Urinary Recovery (N-Ac-5-ASA) | 10.2% |
This data indicates that systemic exposure to balsalazide and its metabolites is relatively low, emphasizing its localized action within the gastrointestinal tract .
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of balsalazide disodium in treating UC. A multicenter, randomized, double-blind study demonstrated that a dosage of 6.6 g/day significantly improved clinical outcomes compared to placebo. Key findings from this study include:
- Clinical Improvement : Achieved by 55% of patients receiving balsalazide versus 40% in the placebo group (P=0.02).
- Rectal Bleeding Improvement : A significant reduction was noted in patients treated with balsalazide compared to those on placebo.
The study also reported that adverse events were similar between treatment groups, with headaches being the most common complaint .
Safety Profile
Balsalazide disodium is generally well-tolerated. In clinical trials involving pediatric patients aged 5 to 17 years, common adverse reactions included headache (15%), abdominal pain (13%), and diarrhea (9%). Importantly, serious adverse events were rare and typically resolved upon discontinuation of the drug . Table 2 summarizes common adverse reactions observed during clinical trials:
Adverse Reaction | Frequency (%) |
---|---|
Headache | 15 |
Abdominal Pain | 13 |
Diarrhea | 9 |
Vomiting | 10 |
Case Studies
- Pediatric Case Study : A study involving pediatric patients found that those treated with balsalazide at doses of either 2.25 g/day or 6.75 g/day showed significant clinical improvement after eight weeks, with a notable percentage achieving remission based on modified Sutherland UC activity index scores .
- Adult Case Study : An adult patient cohort receiving balsalazide for over a year exhibited increased systemic drug exposure compared to healthy subjects, highlighting variations in drug metabolism and absorption based on patient demographics and disease severity .
Q & A
Basic: What is the mechanism of prodrug activation for balsalazide disodium dihydrate, and how can researchers validate it experimentally?
This compound is cleaved by bacterial azoreductases in the colon to release 5-aminosalicylic acid (5-ASA), its active metabolite. To validate this mechanism:
- In vitro : Use fecal supernatants or bacterial lysates with azoreductase activity. Monitor cleavage via HPLC or LC-MS to quantify 5-ASA release .
- In vivo : Employ germ-free animal models to confirm dependence on gut microbiota. Compare metabolite levels in colonic tissues between germ-free and conventional rodents .
Basic: What pharmacokinetic parameters should be prioritized when studying this compound in preclinical models?
Key parameters include:
- Metabolite quantification : Measure plasma and tissue levels of 5-ASA and its acetylated metabolite (N-Ac-5-ASA) using HPLC-MS .
- Accumulation ratios : Calculate AUC ratios for metabolites (e.g., 6.1 for 5-ASA and 3.6 for N-Ac-5-ASA in humans) to assess dose proportionality .
- Local vs. systemic exposure : Compare colonic mucosal concentrations of 5-ASA with plasma levels to evaluate site-specific efficacy .
Basic: What experimental models are suitable for evaluating the anti-inflammatory efficacy of this compound?
- Rodent colitis models : Use 2,4-dinitrochlorobenzene (DNCB)-induced colitis in rats. Assess macroscopic damage scores and cytokine levels (e.g., reduced IL-2, elevated IL-6) in serum and colonic mucosa .
- Dose optimization : Test doses equivalent to human regimens (e.g., 600 mg/kg/day in rats) and compare with 5-ASA controls to differentiate prodrug efficacy .
Advanced: How can researchers resolve contradictions in cytokine modulation data (e.g., IL-2 suppression vs. IL-6 elevation) observed in colitis models?
Potential strategies:
- Temporal profiling : Collect longitudinal cytokine data to distinguish early-phase vs. late-phase effects.
- Pathway-specific assays : Use multiplex cytokine panels and pathway inhibitors (e.g., STAT3 inhibitors) to dissect signaling crosstalk .
- Model standardization : Control variables like microbiota composition (via fecal transplants) or genetic backgrounds to reduce variability .
Advanced: What methodologies are recommended for studying the IL-6/STAT3 pathway modulation by this compound in colitis-associated carcinogenesis?
- Western blot/ELISA : Quantify phosphorylated STAT3 (p-STAT3) and IL-6 levels in colonic tissues .
- ChIP-seq : Identify STAT3-DNA binding sites in treated vs. untreated models to map transcriptional targets .
- Genetic models : Use IL-6 knockout mice or STAT3 conditional knockouts to validate mechanistic dependencies .
Advanced: How can in vitro models be optimized to mimic the colonic microenvironment for prodrug activation studies?
- Co-culture systems : Combine colonic epithelial cells (e.g., Caco-2) with Bacteroides or Clostridium strains expressing azoreductases .
- Oxygen gradients : Simulate colonic anaerobic conditions using specialized chambers (e.g., Coy Anaerobic Systems).
- Functional readouts : Measure transepithelial electrical resistance (TEER) to assess barrier integrity post-treatment .
Advanced: What analytical methods ensure reliable quantification of this compound and its metabolites in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) to isolate 5-ASA from fecal or plasma samples .
- Chromatography : Optimize reverse-phase HPLC with UV detection (λ = 330 nm for azo-bond cleavage monitoring) .
- Mass spectrometry : Employ LC-MS/MS for simultaneous quantification of balsalazide, 5-ASA, and acetylated metabolites with isotopic internal standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.